molecular formula C13H11ClO3S B7480144 (4-chloro-3-methylphenyl) benzenesulfonate

(4-chloro-3-methylphenyl) benzenesulfonate

Cat. No.: B7480144
M. Wt: 282.74 g/mol
InChI Key: YBPXHGRYXAFTGI-UHFFFAOYSA-N
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Description

(4-chloro-3-methylphenyl) benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a benzenesulfonate group attached to a 4-chloro-3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-methylphenyl) benzenesulfonate typically involves the sulfonation of 4-chloro-3-methylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-methylphenyl) benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-substituted-3-methylphenyl benzenesulfonates.

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

    Reduction: Formation of 4-chloro-3-methylphenyl sulfonic acid.

Scientific Research Applications

(4-chloro-3-methylphenyl) benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for the treatment of bacterial and fungal infections.

    Industry: Utilized as a stabilizer and preservative in cosmetic and personal care products.

Mechanism of Action

The mechanism of action of (4-chloro-3-methylphenyl) benzenesulfonate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane-bound enzymes and proteins, which are essential for cell survival.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.

    4-chloro-3,5-dimethylphenol: Used as a preservative in various products.

    4-chloro-2-methylphenol: Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(4-chloro-3-methylphenyl) benzenesulfonate is unique due to its combined properties of the benzenesulfonate group and the 4-chloro-3-methylphenyl moiety. This combination enhances its stability and efficacy as an antimicrobial agent, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-9-11(7-8-13(10)14)17-18(15,16)12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXHGRYXAFTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-methylphenol (1.0 g, 7.0 mmol) in dry CH2Cl2 (70 mL) at 0° C. was added Et3N (1.45 mL, 10.5 mmol). After stirring at 0° C. for 20 min, benzenesulfonyl chloride (1.34 mL, 10.5 mmol) was added to the reaction mixture. The reaction was slowly warmed to room temperature and stirring was continued for an additional 18 h. Water was added to quench the reaction and the organic layer was washed with brine and dried over Na2SO4. The solvent was removed in vacuo and resulting crude product was purified by flash column chromatography (silica gel, 10-30% CH2Cl2/hexanes). The desired product was obtained as a white solid (1.9 g, 96%). LC/MS (ES+) m/e 283.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

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